2-[(4-Fluorophenyl)amino]acetohydrazide
Overview
Description
2-[(4-Fluorophenyl)amino]acetohydrazide is an organic compound with the molecular formula C8H10FN3O . It has a molecular weight of 183.19 . It is commonly used in scientific experiments.
Molecular Structure Analysis
The InChI code for 2-[(4-Fluorophenyl)amino]acetohydrazide is 1S/C8H10FN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) . This code provides a specific textual representation of the molecule’s structure.It should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .
Scientific Research Applications
Structural and Chemical Properties
- Structural Analysis and Hydrogen Bonding : Studies on related fluorophenyl compounds reveal insights into their structural characteristics and hydrogen bonding patterns. For example, the analysis of 2-Amino-2-(2-fluorophenyl)acetic acid, a structurally related compound, shows a planar acetate anion with a fluorophenyl group. This compound forms hydrogen bonds in crystal structures, indicating potential for similar interactions in 2-[(4-Fluorophenyl)amino]acetohydrazide (Burns & Hagaman, 1993).
Synthesis and Characterization
- Synthesis Processes : 2-[(4-Fluorophenyl)amino]acetohydrazide derivatives have been synthesized through multistep reactions. The synthesis of these derivatives involves the use of morpholine and p-chlorobenzonitrile, followed by characterization using FT-IR, proton NMR, and mass spectral studies. This process reflects the compound's potential for further development in biologically active compounds (Somashekhar & Kotnal, 2019).
Biological Activities
- Antimicrobial Properties : Compounds similar to 2-[(4-Fluorophenyl)amino]acetohydrazide have been found to possess antimicrobial activities. For instance, some derivatives synthesized from this compound class demonstrated good or moderate activities against various bacterial strains, excluding specific Candida strains (Demirbaş et al., 2010).
- Anticancer Potential : Thiosemicarbazide derivatives, related to 2-[(4-Fluorophenyl)amino]acetohydrazide, have shown potential as anticancer agents. Research indicates that these derivatives possess cytotoxic properties against melanoma cells, highlighting the possibility of similar anticancer applications for 2-[(4-Fluorophenyl)amino]acetohydrazide derivatives (Kozyra et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-(4-fluoroanilino)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBXEYVSKUPDQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307165 | |
Record name | 2-[(4-fluorophenyl)amino]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)amino]acetohydrazide | |
CAS RN |
710-31-6 | |
Record name | 710-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(4-fluorophenyl)amino]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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